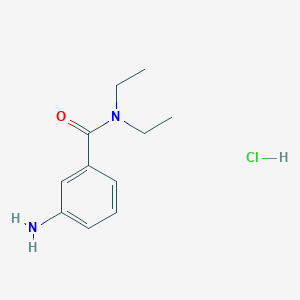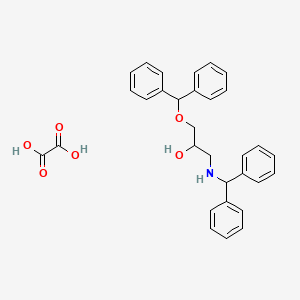![molecular formula C14H16N2O2S B7452473 2-(benzenesulfonyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7452473.png)
2-(benzenesulfonyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzenesulfonyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine, also known as BPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPP belongs to the class of pyrrolopyrazines, which have been found to exhibit diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(benzenesulfonyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine is not fully understood, but it has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer. 2-(benzenesulfonyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects:
2-(benzenesulfonyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine has been found to have a significant effect on the levels of certain biomolecules such as cytokines, chemokines, and reactive oxygen species (ROS). It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(benzenesulfonyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
2-(benzenesulfonyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine has several advantages for lab experiments. It is easy to synthesize and has good solubility in organic solvents. 2-(benzenesulfonyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine has also been found to have low toxicity in vitro and in vivo. However, one limitation of 2-(benzenesulfonyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine is that it is not very stable in aqueous solutions and can degrade over time.
Orientations Futures
There are several future directions for the research on 2-(benzenesulfonyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine. One area of focus is the development of 2-(benzenesulfonyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine analogs with improved stability and potency. Another area of research is the investigation of the potential therapeutic applications of 2-(benzenesulfonyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the use of 2-(benzenesulfonyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine in combination with other drugs for the treatment of cancer is an area of active research.
Méthodes De Synthèse
The synthesis of 2-(benzenesulfonyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine involves the reaction of 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure 2-(benzenesulfonyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine.
Applications De Recherche Scientifique
2-(benzenesulfonyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. It has been studied extensively for its potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammation-related disorders.
Propriétés
IUPAC Name |
2-(benzenesulfonyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-12-14-8-5-9-15(14)10-11-16(12)19(17,18)13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMZWMWQWDVAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CN2CCN1S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57263905 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,5,5-Tetramethyl-2-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B7452391.png)

![[2-(Azepan-1-yl)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B7452414.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452416.png)
![[2-(4-fluoroanilino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452422.png)

![4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol](/img/structure/B7452446.png)
![4-[[(1-Benzylpyrrolidin-3-yl)amino]methyl]phenol](/img/structure/B7452448.png)
![N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7452456.png)
![(2E)-1-[3-(4-methoxyphenyl)oxiran-2-yl]-2-(1,3,3-trimethylindol-2-ylidene)ethanone](/img/structure/B7452459.png)

![2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide](/img/structure/B7452464.png)

